2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound notable for its potential biological activities. Its molecular formula is with a molecular weight of approximately 420.48 g/mol. This compound falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure.
This compound is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is identified as a research compound with various applications in scientific studies. It belongs to the class of pyrazolo[1,5-c][1,3]oxazines, which are recognized for their diverse pharmacological properties.
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step synthetic pathways that may include:
These methods require precise control over reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can be represented using several structural notations:
InChI=1S/C23H20N2O4S/c1-2-26-20-5-3-4-16-18-11-17(14-6-7-19-21(10-14)28-13-27-19)24-25(18)23(29-22(16)20)15-8-9-30-12-15/h3-10,12,18,23H,2,11,13H2,1H3This notation captures the connectivity of atoms within the molecule.
The compound features a fused ring system that includes:
The compound has shown potential in various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for exploring modifications that could enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine often involves:
The biochemical pathways affected include those involved in cell proliferation and survival signaling.
Key physical properties include:
Chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) are commonly employed to confirm the identity and purity of this compound.
This compound has potential applications in:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4